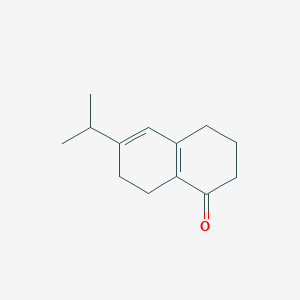
6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
- 6-(Propan-2-yl)-naphthalen-1(2H)-one
- 6-(Propan-2-yl)-3,4,7,8-tetrahydroquinolin-1(2H)-one
Uniqueness
6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its tetrahydronaphthalene ring system and the presence of the propan-2-yl group make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
60606-93-1 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
6-propan-2-yl-3,4,7,8-tetrahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H18O/c1-9(2)10-6-7-12-11(8-10)4-3-5-13(12)14/h8-9H,3-7H2,1-2H3 |
Clave InChI |
RZJLRFPNVLGHFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(CC1)C(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)


![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)




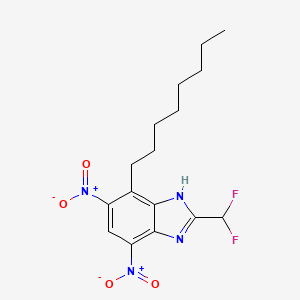
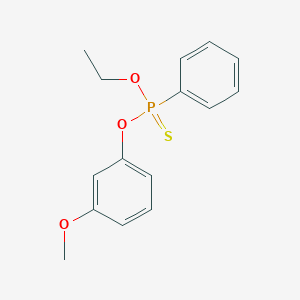
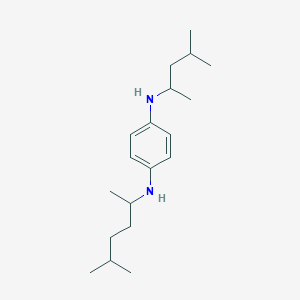
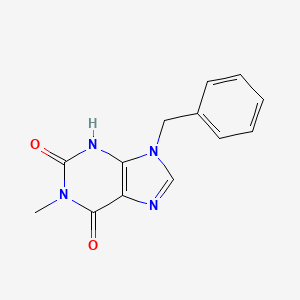
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
